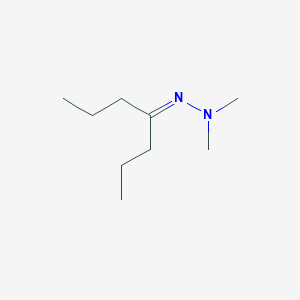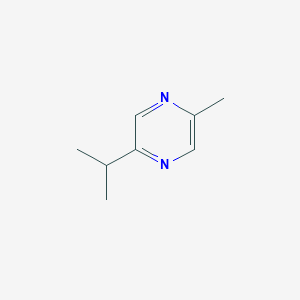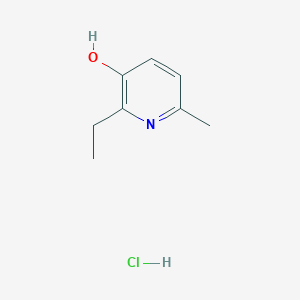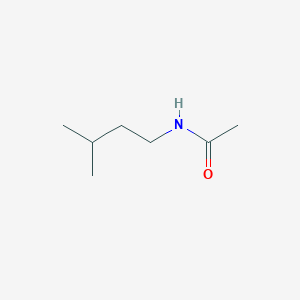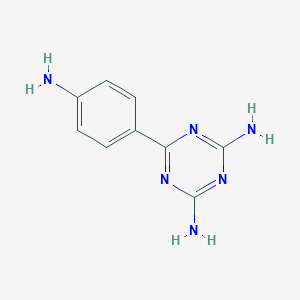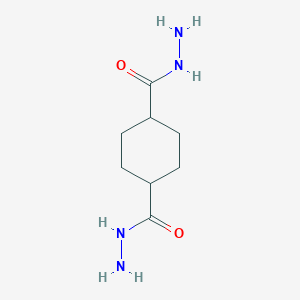
1,4-Cyclohexanedicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedicarbohydrazide, also known as CHD, is a chemical compound that has been widely used in scientific research due to its unique properties. CHD is a white crystalline powder that is soluble in water, and it has a molecular formula of C8H16N4O2. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanedicarbohydrazide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
1,4-Cyclohexanedicarbohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1,4-Cyclohexanedicarbohydrazide has also been shown to have a protective effect on the liver, and it may be useful in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Cyclohexanedicarbohydrazide is its low toxicity, which makes it a safe compound to use in laboratory experiments. In addition, 1,4-Cyclohexanedicarbohydrazide is relatively easy to synthesize and has a high purity, which makes it a reliable compound for research purposes. However, one of the limitations of 1,4-Cyclohexanedicarbohydrazide is its low solubility in organic solvents, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1,4-Cyclohexanedicarbohydrazide, including its potential use in the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide may be useful in the development of new drug delivery systems, as it can be used to encapsulate drugs and improve their bioavailability. Further studies are needed to fully understand the mechanism of action of 1,4-Cyclohexanedicarbohydrazide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1,4-Cyclohexanedicarbohydrazide can be achieved through several methods, including the reaction of cyclohexanone with hydrazine hydrate and the reaction of cyclohexanone with semicarbazide hydrochloride. These methods have been studied and optimized to produce high yields of 1,4-Cyclohexanedicarbohydrazide with high purity.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanedicarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1,4-Cyclohexanedicarbohydrazide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and improve their bioavailability.
Propiedades
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedicarbohydrazide | |
CAS RN |
27327-67-9 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

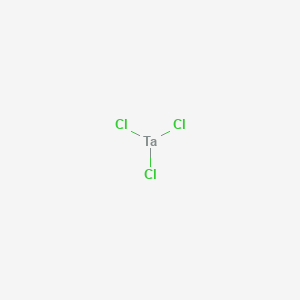
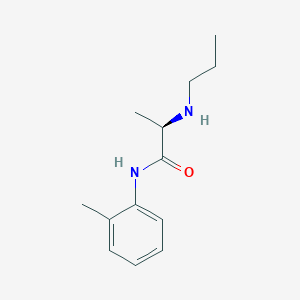

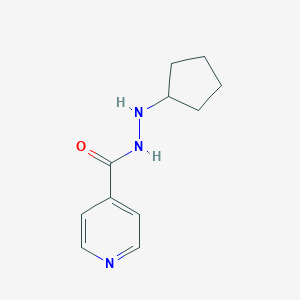
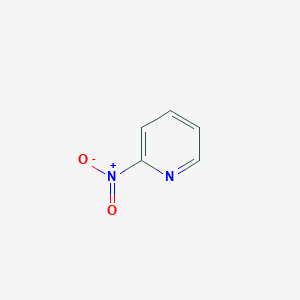

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
